molecular formula C17H15BrCl2N2O3S B3639694 N-(4-bromophenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide

N-(4-bromophenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B3639694
M. Wt: 478.2 g/mol
InChI Key: SZXXKFVYSBNBQJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with bromine, chlorine, and pyrrolidin-1-ylsulfonyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-bromophenylamine, 2,4-dichlorobenzoyl chloride, and pyrrolidine.

    Formation of Intermediate: The 4-bromophenylamine reacts with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate benzamide.

    Sulfonylation: The intermediate is then subjected to sulfonylation using pyrrolidine and a sulfonyl chloride reagent under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Catalysis: Employing catalysts to enhance reaction rates and yields.

    Purification: Using techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

    Reduction Products: Reduced derivatives with modified chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide stands out due to its combination of bromine, chlorine, and pyrrolidin-1-ylsulfonyl groups, which confer unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(4-bromophenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrCl2N2O3S/c18-11-3-5-12(6-4-11)21-17(23)13-9-16(15(20)10-14(13)19)26(24,25)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXXKFVYSBNBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=C(C=C3)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrCl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromophenyl)-2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzamide
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